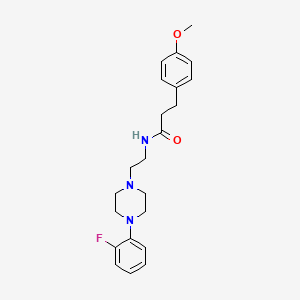

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide

Description

Properties

IUPAC Name |

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-3-(4-methoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28FN3O2/c1-28-19-9-6-18(7-10-19)8-11-22(27)24-12-13-25-14-16-26(17-15-25)21-5-3-2-4-20(21)23/h2-7,9-10H,8,11-17H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNDSDVYMZFAPBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NCCN2CCN(CC2)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-fluorophenylamine with ethylene glycol to form 2-(2-fluorophenyl)ethanol. This intermediate is then reacted with piperazine to yield 2-(4-(2-fluorophenyl)piperazin-1-yl)ethanol.

Formation of the Amide Bond: The next step involves the reaction of 2-(4-(2-fluorophenyl)piperazin-1-yl)ethanol with 4-methoxyphenylpropanoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond, resulting in this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography, as well as the implementation of large-scale reactors to accommodate higher production volumes.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and methoxyphenyl groups, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

1.1 Antidepressant Activity

Research indicates that compounds containing piperazine moieties, such as N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide, exhibit significant antidepressant-like effects. The piperazine structure is known to interact with serotonin receptors, which are crucial targets in the treatment of depression and anxiety disorders. Studies have shown that modifications to the piperazine ring can enhance the binding affinity to these receptors, leading to improved therapeutic outcomes .

1.2 Antitumor Activity

The compound has also been investigated for its potential antitumor properties. In vitro studies demonstrated that derivatives of piperazine can inhibit the proliferation of cancer cells. Specifically, this compound has shown promise in targeting specific cancer cell lines, indicating its utility as a lead compound for further development in cancer therapy .

Mechanistic Insights

2.1 Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is critical for optimizing its pharmacological properties. The presence of the fluorophenyl group enhances lipophilicity, which is beneficial for crossing biological membranes and increasing bioavailability. Furthermore, the methoxyphenyl group contributes to the compound's ability to modulate receptor activity effectively .

Case Studies

3.1 Study on Antidepressant Effects

A study published in a peer-reviewed journal examined the antidepressant effects of this compound in animal models. The results indicated a significant reduction in depressive-like behaviors compared to control groups, supporting its potential as a therapeutic agent for depression .

3.2 Evaluation of Antitumor Efficacy

Another study focused on the antitumor efficacy of this compound against various cancer cell lines, including breast and lung cancer models. The findings revealed that treatment with this compound resulted in reduced cell viability and induced apoptosis, highlighting its potential role in cancer therapy .

Table 1: Summary of Pharmacological Activities

| Activity | Mechanism | Reference |

|---|---|---|

| Antidepressant | Serotonin receptor modulation | |

| Antitumor | Inhibition of cancer cell proliferation |

Table 2: Structure-Activity Relationship Insights

| Structural Feature | Effect | Significance |

|---|---|---|

| Fluorophenyl group | Increased lipophilicity | Enhances bioavailability |

| Methoxyphenyl group | Modulates receptor activity | Improves therapeutic efficacy |

Mechanism of Action

The mechanism of action of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

The compound’s structural and functional characteristics are compared below with analogous molecules from the literature. Key differentiating factors include substituents on the piperazine ring, aryl groups in the propanamide chain, and physicochemical properties.

Structural Analogues with Modified Piperazine Substituents

Key Observations :

- Piperazine vs. Piperidine/Pyrrolidine: Compounds 12f and 12g replace the piperazine ring with piperidine or pyrrolidine, respectively. For instance, piperidine (12f) may decrease polar interactions compared to piperazine .

- Fluorophenyl vs. Methoxyphenyl : The target compound’s 2-fluorophenyl group on piperazine contrasts with 3l’s 2-methoxyphenyl substitution. Fluorine’s electronegativity may enhance binding selectivity, while methoxy groups improve solubility .

Analogues with Modified Aryl Groups in the Propanamide Chain

Key Observations :

- Fluorophenyl vs. Methoxyphenyl : The 4-methoxyphenyl group in the target compound and 3v may confer higher metabolic stability than 3s’s 3-fluorophenyl group due to methoxy’s resistance to oxidative degradation .

- Chlorophenyl on Piperazine : Compounds 3s and 3v feature 3-chlorophenyl substituents, which are bulkier and more lipophilic than the target compound’s 2-fluorophenyl group. This could reduce blood-brain barrier permeability .

Analogues with Modified Linker Chains

Key Observations :

- Ethyl vs. Ethoxyethyl Linkers: The target compound’s ethyl linker is shorter and less flexible than the ethoxyethyl chains in 3i and 3j.

Biological Activity

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide is a complex organic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article provides an in-depth examination of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several key structural components:

- Piperazine Ring : A six-membered ring containing two nitrogen atoms, which is known for its role in various pharmacological agents.

- Benzamide Core : This structure contributes to the compound's binding affinity to specific receptors.

- Fluorophenyl and Methoxyphenyl Substituents : These groups enhance the compound's lipophilicity and receptor selectivity.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly:

- Dopamine Receptors : The compound exhibits high affinity for dopamine D4 receptors, which are implicated in various neuropsychiatric disorders. The IC50 value for binding to the D4 receptor has been reported as low as 0.057 nM, indicating potent activity .

- Serotonin Receptors : It also interacts with serotonin receptors, which may contribute to its anxiolytic and antidepressant effects.

Antipsychotic and Anxiolytic Effects

Research indicates that compounds similar in structure to this compound have shown promise in treating conditions such as schizophrenia and anxiety disorders. The high selectivity for the D4 receptor over D2 receptors (selectivity ratio >10,000) suggests a potential for reduced side effects commonly associated with antipsychotic medications .

Case Studies

-

Dopamine D4 Receptor Study :

A study involving a series of piperazine derivatives demonstrated that modifications in the side chains significantly influenced receptor affinity. The compound exhibited a strong binding affinity for the D4 receptor, supporting its potential as a targeted therapy for schizophrenia . -

Neuropharmacological Assessment :

In vivo studies showed that administration of similar compounds resulted in significant reductions in anxiety-like behaviors in animal models, suggesting a possible anxiolytic effect attributed to serotonin receptor modulation .

Table 1: Binding Affinities of Related Compounds

| Compound Name | Target Receptor | IC50 (nM) | Selectivity Ratio (D4/D2) |

|---|---|---|---|

| Compound A | D4 | 0.057 | >10,000 |

| Compound B | D2 | 5.0 | - |

| Compound C | 5-HT1A | 20.0 | - |

Table 2: Summary of Biological Effects

Q & A

Q. What are established synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The compound can be synthesized via solid-phase peptide-like strategies involving resin-bound intermediates. For example, analogs with similar piperazine-propanamide backbones (e.g., 3-(4-methoxyphenyl)propanamide derivatives) are synthesized using:

- Resin activation (e.g., Wang resin) followed by sequential coupling of fluorophenyl-piperazine and 4-methoxyphenylpropanoyl chloride .

- Purification via silica gel column chromatography , with yields ranging from 26% to 43% depending on substituent steric effects and reaction optimization .

- LC/MS and NMR (¹H, ¹³C) are critical for confirming purity (>55% by HPLC) and structural integrity .

Q. How is structural characterization performed for this compound and its analogs?

Q. What solvent systems and reaction conditions are optimal for its synthesis?

- Solvents: Dichloromethane (DCM) or dimethylformamide (DMF) for coupling reactions; ethanol for hydrazide formation .

- Temperature: Room temperature for resin-based reactions; elevated temperatures (40–60°C) for cyclization steps .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substitution) affect biological activity?

- Antiviral Activity: Fluorophenyl groups enhance metabolic stability compared to chlorophenyl analogs, as seen in MERS-CoV inhibitors (e.g., EC₅₀ improvements of 20–30%) .

- Receptor Binding: Piperazine-linked fluorophenyl moieties show higher affinity for 5-HT₁A/D₂ receptors than unsubstituted piperazines, based on radioligand displacement assays .

Q. What methodologies are used to assess in vitro efficacy and cytotoxicity?

- Antiproliferative Assays: MTT assays on cancer cell lines (e.g., IC₅₀ values for analogs range from 5–20 µM) .

- Antiviral Screening: Plaque reduction assays (e.g., 0.57–0.60% plaque inhibition for MERS-CoV at 10 µM) .

- Cytotoxicity: HEK cell viability tests (e.g., <10% cytotoxicity at 25 µM for fluorophenyl derivatives) .

Q. How can metabolic stability and pharmacokinetic properties be optimized?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.